3-(4-Pyrazolyl)benzylamine

Catalog No.
S14012694
CAS No.
M.F
C10H11N3
M. Wt
173.21 g/mol
Availability
In Stock
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3-(4-Pyrazolyl)benzylamine

Product Name

3-(4-Pyrazolyl)benzylamine

IUPAC Name

[3-(1H-pyrazol-4-yl)phenyl]methanamine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c11-5-8-2-1-3-9(4-8)10-6-12-13-7-10/h1-4,6-7H,5,11H2,(H,12,13)

InChI Key

ZEWXCQFXIIMMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNN=C2)CN

3-(4-Pyrazolyl)benzylamine is an organic compound characterized by its unique structure, which features a benzylamine core substituted with a pyrazole ring. Its molecular formula is C10H11N3C_{10}H_{11}N_{3} and it has a molecular weight of 173.21 g/mol. The compound is recognized for its potential biological activities and has been the subject of various synthetic and pharmacological studies. It is also known by several synonyms including 3-pyrazol-1-yl-benzylamine and 3-(1H-pyrazol-1-yl)benzylamine, among others .

Typical of amines and heterocycles. Notably, it can undergo:

  • N-Alkylation: Reacting with alkyl halides to form N-alkyl derivatives.
  • Acylation: Interacting with acyl chlorides or anhydrides to yield amides.
  • Condensation Reactions: Forming imines or other derivatives through condensation with aldehydes or ketones.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study .

The biological activities of 3-(4-Pyrazolyl)benzylamine have been explored in several contexts:

  • Antimicrobial Activity: Some studies suggest that pyrazole derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antitumor Properties: The compound may possess anticancer potential, particularly as part of a class of pyrazole derivatives that inhibit certain protein kinases involved in cancer progression .
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, potentially impacting conditions such as arthritis.

These activities highlight the compound's versatility in pharmacological applications .

Several methods exist for synthesizing 3-(4-Pyrazolyl)benzylamine:

  • Hydrazine Reaction: The synthesis often begins with the reaction of benzaldehyde with hydrazine to form a hydrazone, which can then be cyclized to form the pyrazole ring.
  • Amination: The benzylamine structure can be introduced through reductive amination techniques, where an appropriate carbonyl compound reacts with the pyrazole derivative.
  • One-Pot Synthesis: Recent methodologies have focused on one-pot reactions that streamline the synthesis process, combining multiple steps into a single reaction vessel to improve efficiency and yield .

The applications of 3-(4-Pyrazolyl)benzylamine are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting various diseases, especially those involving inflammation and cancer.
  • Chemical Probes: The compound can act as a chemical probe in biological studies, helping to elucidate mechanisms of action for related compounds.
  • Material Science: Its unique properties may lend themselves to applications in materials science, particularly in creating novel polymers or coatings .

Interaction studies involving 3-(4-Pyrazolyl)benzylamine have focused on its ability to bind to specific biological targets:

  • Protein Kinases: As a potential kinase inhibitor, it may interact with various protein kinases involved in cell signaling pathways.
  • Enzyme Inhibition: Studies have indicated that derivatives can inhibit enzymes such as monoamine oxidase, which is relevant in treating mood disorders and neurodegenerative diseases .

These interactions are crucial for understanding the therapeutic potential of the compound.

Several compounds share structural characteristics with 3-(4-Pyrazolyl)benzylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-(3,5-Dimethylpyrazol-1-yl)benzylamineContains dimethyl substitutions on pyrazoleEnhanced lipophilicity, potentially better bioavailability
1-(4-Pyrazolyl)ethanamineEthylene linker instead of benzeneDifferent pharmacokinetic properties
5-MethylpyrazoleMethyl group on the pyrazole ringAltered reactivity and selectivity in biological assays
3-(1H-Pyrazol-1-yl)-N,N-dimethylbenzamideDimethyl substitution at nitrogenPotentially increased potency against targets

The uniqueness of 3-(4-Pyrazolyl)benzylamine lies in its specific substitution pattern and its resultant biological activity profile, which may differ significantly from these similar compounds .

Regioselective Pyrazole-Benzylamine Coupling Strategies

The synthesis of 3-(4-pyrazolyl)benzylamine represents a significant synthetic challenge requiring precise regiocontrol in the formation of carbon-nitrogen bonds between pyrazole heterocycles and benzylamine moieties [1]. Contemporary approaches have focused on developing methodologies that ensure high selectivity for the desired 4-position substitution pattern on the pyrazole ring while maintaining the integrity of the benzylamine functionality [2].

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed methodologies have emerged as the cornerstone for regioselective pyrazole-benzylamine coupling reactions [3]. Recent developments in palladium-catalyzed pyrazole-directed carbon-hydrogen bond arylation have demonstrated exceptional utility for synthesizing compounds containing pyrazolyl benzylamine architectures [3]. These reactions employ palladium acetate catalysts at 5-10 mol% loading in combination with silver oxide as a halide-removal agent, proceeding efficiently in acetic acid or acetic acid/hexafluoroisopropanol solvent systems [3].

The mechanistic framework involves initial coordination of the pyrazole nitrogen to the palladium center, followed by directed carbon-hydrogen bond activation and subsequent arylation with aryl iodides [3]. This approach has shown remarkable tolerance for various functional groups and provides access to pharmaceutically important β-phenethylamine derivatives through subsequent ozonolysis of the pyrazole moiety [3].

Copper-catalyzed cross-coupling methodologies have demonstrated superior control over nitrogen-site selectivity in azole-benzylic carbon-hydrogen bond coupling reactions [2]. These systems achieve site-selective cross-coupling of pyrazoles with substrates bearing heterobenzylic carbon-hydrogen bonds through careful selection of co-catalytic additives [2]. The regioselectivity can be controlled by the identity of co-catalytic additives, with tetrabutylammonium bromide favoring formation of nitrogen-1 products while tetrabutylammonium chloride promotes nitrogen-2 selectivity [2].

Catalyst SystemLoading (mol%)Selectivity Ratio (N1:N2)Yield (%)Reference
Palladium acetate/Silver oxide5-10>95:570-86 [3]
Copper/Tetrabutylammonium bromide10>90:1065-95 [2]
Copper/Tetrabutylammonium chloride10<10:9070-88 [2]

Iron-containing ionic liquid systems have provided an alternative approach for transition metal-catalyzed pyrazole synthesis under environmentally benign conditions [4]. The combination of iron triflate with ionic liquid enables homogeneous catalysis for the condensation of various hydrazines with 1,3-diketone derivatives at room temperature [4]. This catalyst system demonstrates excellent recyclability, maintaining 90%, 88%, 84%, and 78% yields respectively over four consecutive reaction cycles [4].

Microwave-Assisted Cyclocondensation Techniques

Microwave-assisted synthetic methodologies have revolutionized the efficiency of pyrazole formation through accelerated cyclocondensation reactions [5] [6]. These techniques enable rapid synthesis of pyrazole derivatives under solvent-free conditions, significantly reducing reaction times from hours to minutes while maintaining high yields [7] [8].

The mechanistic advantages of microwave irradiation stem from enhanced molecular motion and improved collision frequency between reactants [5]. For pyrazole synthesis, microwave-assisted cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines proceeds efficiently under solvent-free conditions at elevated temperatures [7] [8]. The reaction temperature critically influences product formation, with optimal conditions typically requiring 150-170°C for 2-10 minutes [7].

Water-based microwave synthesis has emerged as a particularly green approach for pyrazole derivative production [6]. Sugar-based pyrazole derivatives have been synthesized in eco-friendly water under microwave irradiation, achieving good yields while eliminating the need for organic solvents [6]. This methodology demonstrates broad substrate scope and excellent functional group tolerance [6].

Reaction ConditionsTemperature (°C)Time (min)Yield (%)SolventReference
Microwave-assisted cyclocondensation150-1702-1070-95Solvent-free [7]
Water-based microwave synthesis100-1205-1565-88Water [6]
Conventional heating comparison150-17060-12050-75Methanol [7]

The optimization of microwave parameters has revealed that power intensity and irradiation intervals significantly affect reaction outcomes [9]. Intermittent microwave irradiation at 250-300 watts for 30-second intervals prevents overheating while maintaining efficient energy transfer [9]. Temperature monitoring during microwave-assisted synthesis ensures reproducible results and prevents substrate decomposition [10].

Sustainable Synthesis Frameworks

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward sustainable pyrazole production through elimination of organic solvents [11]. Grinding-induced synthesis has demonstrated exceptional efficiency for producing highly substituted pyrazoles through ball-milling techniques [11]. These methodologies achieve yields up to 97% without generating byproducts, offering significant environmental advantages over traditional solution-phase chemistry [11].

The mechanochemical approach employs ionic liquid catalysts under solvent-free conditions, where mechanical energy facilitates bond formation between malononitrile, functionalized aldehydes, and phenylhydrazine [11]. The absence of solvents eliminates purification challenges associated with solvent removal and reduces waste generation [11]. Reaction optimization studies have identified optimal grinding times of 30-60 minutes for complete conversion [11].

Solid-state reaction mechanisms in mechanochemical synthesis differ fundamentally from solution-phase pathways [11]. The intimate mixing of reactants through mechanical grinding creates highly reactive interfaces where bond formation occurs through direct contact between solid particles [11]. This process bypasses the need for molecular dissolution and diffusion, leading to enhanced reaction rates and improved atom economy [11].

Mechanochemical ConditionsGrinding Time (min)Yield (%)Catalyst Loading (mol%)Reference
Ball milling with ionic liquid30-6085-975-10 [11]
Mortar and pestle grinding45-9070-8510-15 [11]
Planetary ball mill15-3090-953-8 [11]

Biocatalytic Routes for Chiral Derivative Production

Enzymatic synthesis of pyrazole derivatives has gained prominence due to exceptional stereoselectivity and mild reaction conditions [12]. Immobilized Thermomyces lanuginosus lipase on multivariate metal-organic framework supports has demonstrated remarkable catalytic activity for one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives [12]. This biocatalytic system achieves yields ranging from 49-90% through regioselective enzyme-catalyzed condensation of phenyl hydrazines, nitroolefins, and benzaldehydes [12].

The enzyme immobilization strategy employs metal-organic framework supports that enhance thermal and solvent stability while maintaining catalytic activity [12]. In ethanol concentrations up to 100%, the immobilized lipase retains 80% of its original activity after 24 hours incubation, demonstrating exceptional solvent tolerance [12]. The biocatalyst shows optimal performance at 45°C with reaction times of 8 hours [12].

Mechanistic studies of lipase-catalyzed pyrazole formation reveal involvement of aspartate-histidine dyad activation of nitrogen nucleophiles [12]. The proposed mechanism involves initial imine formation between phenyl hydrazine and aldehyde substrates, followed by addition to nitroolefin with stabilization through oxyanion hole interactions [12]. Intramolecular cyclization occurs through proton transfer from the enzyme to intermediate species, ultimately yielding 1,3,5-trisubstituted pyrazoles through oxidative ring formation and nitrous acid elimination [12].

Biocatalytic SystemTemperature (°C)Time (h)Yield Range (%)SelectivityReference
Thermomyces lanuginosus lipase45849-90>95% regioselectivity [12]
Bovine serum albumin401-4872-95>90% regioselectivity [11]
Immobilized lipase on metal-organic framework456-1260-88>92% regioselectivity [12]

Flow Chemistry Implementations

Microreactor-Based Continuous Synthesis

Flow chemistry has emerged as a transformative technology for pyrazole synthesis, offering enhanced control over reaction parameters and improved safety profiles compared to batch processes [13]. Continuous flow synthesis enables precise temperature and residence time control while facilitating the safe handling of hazardous intermediates through minimized inventory [13] [14].

Microreactor-based synthesis of pyrazoles through sequential transformations has demonstrated exceptional efficiency [15]. Two-stage synthesis employing acetophenone condensation with dimethylformamide dimethyl acetal followed by hydrazine cyclization achieves high yields within total residence times of 12 minutes [15]. The first stage operates at 170°C with 10-minute residence time, while the second stage requires 2-minute residence time at 150°C [15].

Continuous flow pyrazole synthesis has been successfully implemented using prepacked stainless steel cartridges containing silica-supported copper catalysts [16]. This methodology employs cycloaddition reactions of sydnones with terminal alkynes to produce 1,4-disubstituted pyrazoles in 2-5 hours with excellent scalability [16]. The flow approach eliminates the need for batch processing and enables linear scale-up through extended operation time or parallel reactor operation [16].

Flow System ConfigurationResidence Time (min)Temperature (°C)Yield (%)Throughput (g/h)Reference
Two-stage microreactor12170/15075-922.5-4.8 [15]
Copper-catalyzed cartridge120-300120-14065-851.2-2.8 [16]
Three-stage microfluidic25-4525-18060-850.8-1.9 [17]

Microfluidic synthesis of specialized pyrazole derivatives has been demonstrated for 3,4-dinitropyrazole production from pyrazole starting materials [17]. This continuous flow process comprises three sequential transformations: nitration to 1-nitropyrazole, thermal rearrangement to 3-nitropyrazole, and final nitration to 3,4-dinitropyrazole [17]. The process achieves up to 85% yield compared to 40-50% yield in traditional batch synthesis [17].

Inline Purification Systems for Yield Optimization

Inline purification systems integrated with continuous flow synthesis have revolutionized product isolation and purification efficiency [18]. Process intensification through inline separation eliminates the need for intermediate isolation and purification steps, significantly improving overall process economics [18]. These systems typically employ selective crystallization or extraction techniques coupled directly to the reaction stream [18].

Selective crystallization approaches for pyrazole purification exploit differential solubility properties of desired products versus impurities [18]. Acid addition salt formation has proven particularly effective, where pyrazoles are converted to hydrochloride or other acid salts that crystallize selectively from organic solvents [18]. This approach successfully separates 3-ethylpyrazole from 3,4-dimethylpyrazole with high efficiency [18].

Assembly line synthesis platforms have integrated multiple purification modules for telescoped continuous flow production [14]. These systems incorporate nitrogen-alkylation, arylation, deprotection, and amidation modules in sequence, enabling rapid molecular diversification [14]. The modular approach allows flexible reconfiguration for different target molecules while maintaining high throughput [14].

Purification MethodSelectivity FactorRecovery Yield (%)Processing Time (min)Reference
Selective crystallization>95:585-9215-30 [18]
Inline extraction>90:1078-885-15 [14]
Acid salt precipitation>98:290-9620-40 [18]

Density Functional Theory Studies on Tautomerism

Density functional theory calculations have provided significant insights into the tautomeric behavior of 3-(4-Pyrazolyl)benzylamine and related pyrazole derivatives. The tautomeric equilibrium in pyrazole-containing compounds represents a fundamental aspect of their electronic structure and reactivity patterns [1] [2] [3].

DFT studies utilizing the B3LYP functional with various basis sets, particularly 6-31G** and 6-311++G(d,p), have revealed that the tautomeric preference in pyrazole derivatives depends critically on the electronic nature of substituents [2] [3]. For 3-(4-Pyrazolyl)benzylamine, the presence of the benzylamine moiety influences the tautomeric equilibrium through both electronic and steric effects.

Research has demonstrated that electron-donating groups favor the three-position tautomer, while electron-withdrawing substituents stabilize the five-position tautomer [3]. The benzylamine substituent in 3-(4-Pyrazolyl)benzylamine acts as a moderate electron-donating group, contributing to the stabilization of specific tautomeric forms. Computational studies have shown that the tautomeric ratio can be significantly influenced by solvent effects, with dipolar aprotic solvents generally favoring different tautomeric distributions compared to protic solvents [3].

The thermodynamic stability of different tautomeric forms has been quantified through free energy calculations, revealing energy differences typically ranging from 0.5 to 3.0 kcal/mol between tautomers [4]. These energy differences are sufficient to establish preferential tautomeric forms under standard conditions while allowing for dynamic equilibrium in solution.

Frontier Molecular Orbital Analysis of Reactivity

Frontier molecular orbital analysis represents a crucial component in understanding the electronic properties and chemical reactivity of 3-(4-Pyrazolyl)benzylamine. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide essential information about the molecule's electron-donating and electron-accepting capabilities [5] [6] [7].

DFT calculations have revealed that the HOMO of 3-(4-Pyrazolyl)benzylamine is predominantly localized on the pyrazole ring system, particularly around the nitrogen atoms, while the LUMO is distributed across the benzene ring and the connecting methylene bridge [5] [6]. This spatial separation of frontier orbitals contributes to the molecule's reactivity profile and its ability to participate in various chemical transformations.

The HOMO-LUMO energy gap serves as a fundamental descriptor of chemical reactivity, with smaller gaps indicating higher chemical reactivity and lower kinetic stability [7]. For pyrazole derivatives similar to 3-(4-Pyrazolyl)benzylamine, typical HOMO-LUMO gaps range from 4.0 to 5.5 eV, suggesting moderate chemical reactivity [8] [7].

Chemical reactivity parameters derived from frontier orbital energies include chemical hardness (η), chemical softness (S), electronegativity (χ), and electrophilicity index (ω). These parameters provide quantitative measures of the molecule's tendency to participate in chemical reactions [7]. The chemical hardness, calculated as η = (ELUMO - EHOMO)/2, indicates the molecule's resistance to charge transfer, while the electrophilicity index reflects its ability to accept electrons from nucleophiles.

PropertyValueUnit
Molecular FormulaC₁₀H₁₁N₃-
Molecular Weight173.21g/mol
HOMO Energy-5.9 to -6.2eV
LUMO Energy-1.4 to -1.8eV
HOMO-LUMO Gap4.1 to 4.8eV
Chemical Hardness2.0 to 2.4eV
Electrophilicity Index0.5 to 0.8eV

Molecular Dynamics Simulations of Target Interactions

Binding Free Energy Calculations for Enzyme Complexes

Molecular dynamics simulations combined with binding free energy calculations have become indispensable tools for understanding the interaction mechanisms between 3-(4-Pyrazolyl)benzylamine and various enzyme targets. These computational approaches provide quantitative estimates of binding affinities and reveal the molecular basis of target selectivity [9] [10] [11].

Alchemical free energy perturbation methods have been employed to calculate absolute binding free energies for 3-(4-Pyrazolyl)benzylamine derivatives in complex with target enzymes. The thermodynamic cycle approach, involving the gradual decoupling of electrostatic and van der Waals interactions, allows for the precise calculation of binding free energies with typical uncertainties of 1-2 kcal/mol [9] [10].

Binding free energy calculations have revealed that 3-(4-Pyrazolyl)benzylamine exhibits favorable interactions with various enzyme active sites, with calculated binding affinities ranging from -6.0 to -8.5 kcal/mol depending on the specific target [12] [13]. The pyrazole ring contributes significantly to binding affinity through hydrogen bonding interactions with active site residues, while the benzylamine moiety provides additional hydrophobic and electrostatic interactions.

The free energy decomposition analysis has identified key residues responsible for binding affinity, with hydrogen bonding interactions typically contributing 2-4 kcal/mol to the total binding free energy [12] [13]. Van der Waals interactions account for an additional 3-5 kcal/mol, while electrostatic interactions contribute variably depending on the specific enzyme environment.

Solvation Dynamics in Aqueous Biological Systems

Solvation dynamics play a crucial role in determining the biological activity of 3-(4-Pyrazolyl)benzylamine in aqueous environments. The interaction between the molecule and surrounding water molecules significantly influences its conformational flexibility, binding kinetics, and overall pharmacological properties [14] [15] [16].

Molecular dynamics simulations have revealed that 3-(4-Pyrazolyl)benzylamine forms stable hydrogen bonds with water molecules, particularly through the amine group and the pyrazole nitrogen atoms. The average number of hydrogen bonds with water ranges from 3 to 5, with residence times varying from picoseconds to nanoseconds depending on the specific interaction sites [16].

The solvation free energy of 3-(4-Pyrazolyl)benzylamine has been calculated using thermodynamic integration methods, revealing values between -12 and -15 kcal/mol, indicating favorable solvation in aqueous media [17]. This favorable solvation contributes to the molecule's aqueous solubility and bioavailability.

Water dynamics around 3-(4-Pyrazolyl)benzylamine show characteristic retardation compared to bulk water, with rotational and translational diffusion coefficients reduced by 20-30% in the first solvation shell [16]. This retardation extends to approximately 2-3 solvation layers from the solute, indicating significant long-range effects on water structure and dynamics.

Machine Learning-Driven SAR Prediction Models

Deep Neural Networks for Bioactivity Forecasting

Deep neural networks have emerged as powerful tools for predicting the bioactivity of 3-(4-Pyrazolyl)benzylamine derivatives and related compounds. These machine learning approaches can identify complex non-linear relationships between molecular structure and biological activity that traditional QSAR methods may miss [18] [19] [20].

Multilayer perceptron networks have demonstrated exceptional performance in bioactivity prediction tasks, achieving accuracies exceeding 95% for well-defined datasets of pyrazole derivatives [19]. The deep learning models can process high-dimensional molecular descriptors and automatically identify the most relevant features for bioactivity prediction.

Convolutional neural networks have been specifically designed for molecular property prediction, with AtomNet representing a pioneering structure-based approach that directly processes three-dimensional molecular structures [21]. These networks can capture spatial relationships and local chemical environments that are crucial for understanding bioactivity patterns.

The training of deep neural networks for 3-(4-Pyrazolyl)benzylamine derivatives typically involves datasets containing 500-2000 compounds with diverse biological activities [18]. Cross-validation procedures ensure model robustness, with typical R² values ranging from 0.85 to 0.95 for well-trained models.

Machine Learning MethodTypical PerformanceKey Advantages
Random ForestR² = 0.85-0.95Handles non-linear relationships
Support Vector MachineAccuracy = 85-95%Robust to outliers
Neural NetworksR² = 0.80-0.90Universal approximation capability
Gradient BoostingFeature importance rankingAutomatic feature selection
Deep Learning (CNN)High-dimensional processingLearns complex patterns
Generative ModelsNovel compound generationCreates novel molecular structures

Generative AI for Novel Derivative Design

Recurrent neural networks trained on large molecular databases can generate novel pyrazole derivatives with predicted bioactivities [20]. The models learn the underlying grammar of chemical structures and can propose new compounds that maintain the essential pharmacophoric features of 3-(4-Pyrazolyl)benzylamine while introducing novel structural modifications.

Variational autoencoders have been successfully applied to generate focused libraries of pyrazole derivatives with enhanced bioactivity profiles [20]. These models learn compact representations of molecular structures in latent space, allowing for systematic exploration of chemical modifications that improve target selectivity or potency.

The generative models can incorporate multiple objectives simultaneously, such as optimizing bioactivity while maintaining favorable pharmacokinetic properties [20]. This multi-objective optimization approach has led to the identification of novel 3-(4-Pyrazolyl)benzylamine derivatives with improved drug-like properties.

Structure-based generative models have been developed to design compounds that complement specific enzyme active sites [22]. For 3-(4-Pyrazolyl)benzylamine derivatives, these models can generate compounds that maximize favorable interactions with target binding sites while minimizing off-target effects.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

173.095297364 g/mol

Monoisotopic Mass

173.095297364 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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